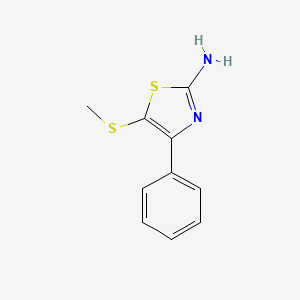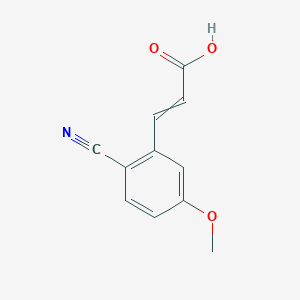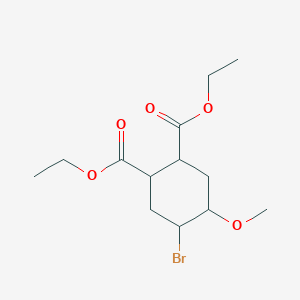
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride is a chemical compound known for its unique structure and properties It is a member of the phenanthridinium family, which is characterized by a tricyclic aromatic structure
Vorbereitungsmethoden
The synthesis of 3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: This step involves the cyclization of appropriate precursors to form the phenanthridine core.
Substitution Reactions: Introduction of amino groups at the 3 and 8 positions through nucleophilic substitution reactions.
Alkylation: Introduction of the nonyl group at the 6 position via alkylation reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom at the 5 position with methyl chloride to form the chloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with metal ions, which can be useful in various applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an anti-tumor or anti-viral agent, leveraging its ability to interact with biological molecules.
Industry: It can be used in the synthesis of polymers and other materials, contributing to the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride involves its interaction with molecular targets such as DNA, proteins, or enzymes. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. It may also interact with proteins and enzymes, inhibiting their activity and affecting cellular functions. The specific pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3,8-Diamino-5-methyl-6-nonylphenanthridin-5-ium chloride can be compared with other phenanthridinium compounds, such as:
3,8-Diamino-6-phenylphenanthridine: Similar in structure but with a phenyl group instead of a nonyl group, affecting its solubility and reactivity.
Dimidium bromide: Another phenanthridinium compound with different substituents, used in different applications.
Ethidium bromide: A well-known DNA intercalating agent, used as a fluorescent tag in molecular biology.
Eigenschaften
CAS-Nummer |
63975-19-9 |
|---|---|
Molekularformel |
C23H32ClN3 |
Molekulargewicht |
386.0 g/mol |
IUPAC-Name |
5-methyl-6-nonylphenanthridin-5-ium-3,8-diamine;chloride |
InChI |
InChI=1S/C23H31N3.ClH/c1-3-4-5-6-7-8-9-10-22-21-15-17(24)11-13-19(21)20-14-12-18(25)16-23(20)26(22)2;/h11-16,25H,3-10,24H2,1-2H3;1H |
InChI-Schlüssel |
WLBCNNBRQNBNEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1C)N)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


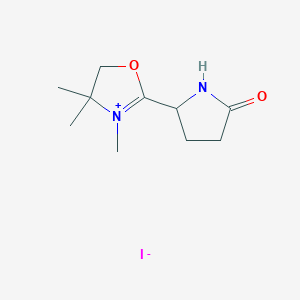
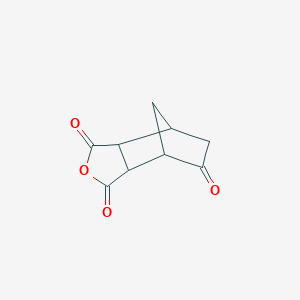

![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
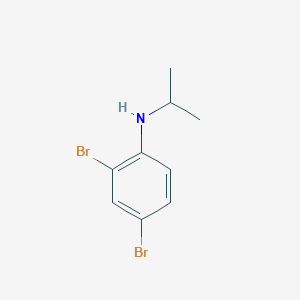
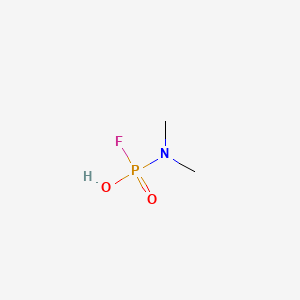
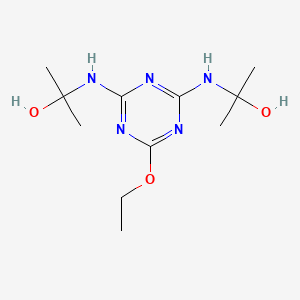
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
